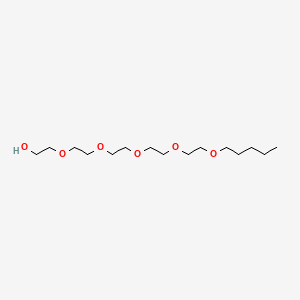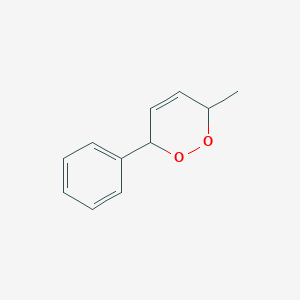
1-Chloro-2-(2-chloroethoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(2-chloroethoxymethyl)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzene ring substituted with a chloromethyl group and a 2-chloroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(2-chloroethoxymethyl)benzene typically involves the reaction of 1-chloro-2-(chloromethyl)benzene with 2-chloroethanol. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:
1-chloro-2-(chloromethyl)benzene+2-chloroethanol→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(2-chloroethoxymethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(2-chloroethoxymethyl)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of new materials with specific properties.
Chemical Industry: Employed in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(2-chloroethoxymethyl)benzene in chemical reactions involves the nucleophilic attack on the electrophilic carbon atoms bearing the chlorine substituents. This leads to the formation of intermediates, which then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-(chloromethyl)benzene
- 1-Chloro-2-methylbenzene
- 2-Chloroethoxybenzene
Uniqueness
1-Chloro-2-(2-chloroethoxymethyl)benzene is unique due to the presence of both a chloromethyl group and a 2-chloroethoxy group on the benzene ring. This dual substitution pattern imparts distinct reactivity and properties compared to other benzene derivatives. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
82157-25-3 |
|---|---|
Molekularformel |
C9H10Cl2O |
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
1-chloro-2-(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C9H10Cl2O/c10-5-6-12-7-8-3-1-2-4-9(8)11/h1-4H,5-7H2 |
InChI-Schlüssel |
USYNCHYKXPUTQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)





![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)

![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)

![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)

